1-[(4-FLUOROPHENYL)METHANESULFONYL]-N-(PROPAN-2-YL)PIPERIDINE-4-CARBOXAMIDE
Overview
Description
1-[(4-Fluorophenyl)methanesulfonyl]-N-(propan-2-yl)piperidine-4-carboxamide is a chemical compound with a complex structure that includes a fluorophenyl group, a methanesulfonyl group, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-fluorophenyl)methanesulfonyl]-N-(propan-2-yl)piperidine-4-carboxamide typically involves multiple steps, starting with the preparation of the piperidine ring and subsequent functionalization. Common synthetic routes include:
Nucleophilic substitution reactions:
Sulfonylation reactions: The methanesulfonyl group is introduced through sulfonylation reactions, often using reagents like methanesulfonyl chloride.
Amidation reactions: The final step involves the formation of the carboxamide group through amidation reactions, typically using reagents like isopropylamine.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include:
Continuous flow reactors: To enhance reaction efficiency and scalability.
Catalytic processes: To improve reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
1-[(4-Fluorophenyl)methanesulfonyl]-N-(propan-2-yl)piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, involving reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
1-[(4-Fluorophenyl)methanesulfonyl]-N-(propan-2-yl)piperidine-4-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(4-fluorophenyl)methanesulfonyl]-N-(propan-2-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. This compound may act by:
Binding to receptors: Interacting with specific receptors or enzymes in biological systems.
Modulating pathways: Affecting signaling pathways and biochemical processes.
Comparison with Similar Compounds
Similar Compounds
- 1-[(4-Fluorophenyl)methanesulfonyl]-3-[(2-methyl-1H-imidazol-1-yl)methyl]piperidine
- 1-[(4-Fluorophenyl)sulfonyl]piperidine
Uniqueness
1-[(4-Fluorophenyl)methanesulfonyl]-N-(propan-2-yl)piperidine-4-carboxamide is unique due to its specific combination of functional groups and its potential applications in various fields. Its fluorophenyl and methanesulfonyl groups contribute to its distinct chemical properties and reactivity, setting it apart from similar compounds.
Properties
IUPAC Name |
1-[(4-fluorophenyl)methylsulfonyl]-N-propan-2-ylpiperidine-4-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23FN2O3S/c1-12(2)18-16(20)14-7-9-19(10-8-14)23(21,22)11-13-3-5-15(17)6-4-13/h3-6,12,14H,7-11H2,1-2H3,(H,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNACHVPNKLFRLS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1CCN(CC1)S(=O)(=O)CC2=CC=C(C=C2)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23FN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.